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Compound of Interest

Compound Name: A-850002

Cat. No.: B1664268 Get Quote

This guide provides researchers, scientists, and drug development professionals with essential

information for utilizing A-85380, a potent and selective α4β2 nicotinic acetylcholine receptor

(nAChR) agonist, in functional assays.

Frequently Asked Questions (FAQs)
Q1: What is A-85380 and what is its primary mechanism of action?

A1: A-85380 is a chemical compound that acts as a potent and selective agonist for neuronal

nicotinic acetylcholine receptors (nAChRs), showing a particular preference for the α4β2

subtype.[1][2] As a receptor agonist, it binds to and activates nAChRs, which are ligand-gated

ion channels. This activation leads to an influx of cations (primarily Na⁺ and Ca²⁺), causing

depolarization of the cell membrane and triggering downstream cellular responses. A-85380 is

considered a full agonist in functional in vitro cation flux assays.[1][3]

Q2: For which nAChR subtypes is A-85380 most selective?

A2: A-85380 demonstrates significant selectivity for the α4β2 nAChR subtype over other

subtypes like α7 and the muscle-type α1β1δγ nAChR.[1][3] Its high affinity for α4β2 receptors

makes it a valuable pharmacological tool for studying the specific roles of this subtype in

various physiological processes.[1][4]

Q3: What is a typical starting concentration range for A-85380 in a functional assay?
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A3: The optimal concentration of A-85380 depends on the specific nAChR subtype being

studied and the assay format. For the highly sensitive α4β2 subtype, functional activation

(EC50) is often observed in the sub-micromolar to low micromolar range. A good starting point

for a dose-response curve would be to test concentrations ranging from 1 nM to 10 µM.

Q4: How should I prepare and store A-85380 stock solutions?

A4: A-85380 is typically supplied as a dihydrochloride salt, which is soluble in water. Prepare a

high-concentration stock solution (e.g., 1-10 mM) in a suitable solvent like sterile water or

DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and

store at -20°C or below. Ensure the final solvent concentration in your assay is low (typically

<0.5%) and consistent across all wells, including vehicle controls, to avoid solvent-induced

effects.

A-85380 Signaling Pathway
The binding of A-85380 to the α4β2 nAChR initiates a cascade of events starting with ion influx.
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Caption: Agonist binding to nAChR opens the channel, leading to ion influx and cell

depolarization.

Pharmacological Data for A-85380
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The following tables summarize the binding affinity (Ki) and functional potency (EC50) of A-

85380 for various nAChR subtypes. These values are compiled from multiple studies and can

vary based on the experimental system (e.g., cell line, radioligand, assay type).

Table 1: Binding Affinity (Ki) of A-85380

Receptor Subtype Ki (nM) Species Comments

α4β2 0.05 Human
High affinity and

selectivity.[5]

α7 148 Human

Significantly lower

affinity compared to

α4β2.[5]

α1β1δγ (muscle) 314 Torpedo

Demonstrates

selectivity against

muscle-type nAChRs.

[5]

Table 2: Functional Potency (EC50) of A-85380

Assay Type Receptor Subtype EC50 (µM) Comments

Cation Efflux Human α4β2 0.7
Potent activation of

cation efflux.[5]

Cation Efflux Ganglionic Subtypes 0.8
Similar potency to

α4β2 in this assay.[5]

Xenopus Oocyte

Currents
Human α7 8.9

Can activate α7 at

higher concentrations.

[5]

Dopamine Release - 0.003

Highly potent

stimulation of

dopamine release.[5]
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Experimental Protocol: Calcium Mobilization Assay
using FLIPR
This protocol outlines a general procedure for measuring A-85380-induced calcium mobilization

in cells expressing α4β2 nAChRs using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

Cells stably expressing the human α4β2 nAChR (e.g., SH-EP1, HEK293).

Black-walled, clear-bottom 96-well or 384-well microplates.

A-85380 dihydrochloride.

FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6 Kit).

Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Workflow Diagram:
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Day 1

Day 2: Assay

1. Seed Cells
(e.g., 50,000 cells/well)

2. Incubate Overnight
(37°C, 5% CO₂)

3. Prepare Dye-Loading Buffer

4. Load Cells with Dye
(e.g., 1-2 hr incubation)

6. Run FLIPR Assay
(Measure baseline, add compound,

measure response)

5. Prepare A-85380 Plate
(Serial Dilutions)

7. Data Analysis
(Calculate EC₅₀)

Click to download full resolution via product page

Caption: Standard workflow for a cell-based calcium mobilization assay using a FLIPR

instrument.

Procedure:

Cell Plating (Day 1):
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Seed α4β2-expressing cells into black-walled, clear-bottom microplates at a

predetermined optimal density (e.g., 40,000 - 80,000 cells per well).

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment and formation of a

monolayer.

Dye Loading (Day 2):

Prepare the calcium-sensitive dye loading buffer according to the manufacturer's protocol

(e.g., FLIPR Calcium 5 Assay Kit).

Remove cell plates from the incubator and add an equal volume of the loading buffer to

each well.

Incubate the plate for 1-2 hours at 37°C, 5% CO₂, or as optimized for your cell line.

Compound Plate Preparation (Day 2):

Prepare a serial dilution of A-85380 in assay buffer at a concentration that is 3x to 5x the

final desired concentration.

Include vehicle control wells (assay buffer with the same final DMSO concentration as the

compound wells) and positive control wells (e.g., a known agonist like nicotine).

FLIPR Assay Execution (Day 2):

Set up the FLIPR instrument protocol. A typical experiment involves:

Reading a baseline fluorescence for 10-20 seconds.

Adding the A-85380 solution from the compound plate.

Continuously recording the fluorescence signal for 2-3 minutes to capture the peak

calcium response.

Ensure instrument settings (e.g., LED intensity, exposure time) are optimized to achieve a

baseline fluorescence of 800-1500 RFU.
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Data Analysis:

The change in fluorescence (Max - Min) is used to determine the response to A-85380.

Normalize the data to the vehicle control (0% response) and a maximal response control

(100% response).

Plot the normalized response against the logarithm of the A-85380 concentration and fit

the data to a four-parameter logistic equation to determine the EC50 value.

Troubleshooting Guide
Encountering issues in your assay? This guide provides solutions to common problems.

Troubleshooting Decision Tree:

Problem with Assay?

No Signal or
Very Weak Response

High Background Signal
High Well-to-Well

Variability
Signs of Cytotoxicity?

Verify nAChR expression
in cell line?

Check A-85380
concentration & integrity?

Are cells healthy and
not over-passaged?

Optimize dye loading time
and concentration?

Consider a gentle
wash step (if applicable)?

Assay performed in
serum-free buffer?

Ensure even cell seeding
and monolayer confluency?

Verify pipetting accuracy
for dye and compound?

Is A-85380 concentration
too high?

Reduce compound
incubation time?

Run a cell viability assay
(e.g., MTT, Trypan Blue)?

Click to download full resolution via product page

Caption: A decision tree to diagnose and resolve common issues in functional assays.
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Issue Possible Cause Recommended Solution

No Signal or Weak Response

1. Low/No Receptor

Expression: The cell line may

not express the target α4β2

nAChR, or expression levels

may have diminished with high

passage numbers.

Solution: Confirm receptor

expression using a positive

control agonist (e.g., nicotine)

or via molecular techniques

(qPCR, Western blot). Use

cells within a validated low

passage number range.

2. Compound Degradation:

The A-85380 stock solution

may have degraded due to

improper storage or multiple

freeze-thaw cycles.

Solution: Prepare a fresh stock

solution of A-85380 from a

reliable source. Aliquot stocks

to minimize freeze-thaw

cycles.

3. Receptor Desensitization:

Prolonged exposure or

excessively high

concentrations of A-85380 can

cause nAChRs to enter a

desensitized, non-responsive

state.

Solution: Use the lowest

effective concentration range.

In kinetic assays like FLIPR,

ensure the signal is read

immediately after compound

addition.

High Background Signal

1. Suboptimal Dye Loading: In

calcium assays, excessive dye

or incubation time can lead to

high background fluorescence.

Solution: Optimize the dye

concentration and incubation

time for your specific cell line.

Ensure dye is fully dissolved.

2. Autofluorescence: Serum in

the culture medium can be

autofluorescent.

Solution: Perform the final

assay steps in a serum-free

buffer like HBSS.

3. Leaky Cells: Unhealthy or

dying cells can leak calcium,

increasing baseline signal.

Solution: Ensure cells are

healthy and plated at an

optimal density. Avoid

disturbing the cell monolayer

during media changes or dye

loading.
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High Well-to-Well Variability

1. Inconsistent Cell Seeding:

Uneven cell distribution across

the plate leads to variable cell

numbers per well.

Solution: Ensure the cell

suspension is homogeneous

before and during plating.

Check for even confluency

before starting the assay.

2. Pipetting Inaccuracy:

Inaccurate or inconsistent

addition of dye or compound

solutions.

Solution: Use calibrated

pipettes. For automated liquid

handlers, ensure tips are

aligned and dispensing

correctly.

Signs of Cytotoxicity (Cell

Detachment, Blebbing)

1. High Compound

Concentration: Very high

concentrations of nicotinic

agonists can be cytotoxic to

some cell lines.

Solution: Perform a full dose-

response curve to identify the

optimal concentration range.

Run a parallel cell viability

assay (e.g., MTT or CellTiter-

Glo®) to assess the

compound's effect on cell

health at the concentrations

used in the functional assay.

2. Solvent Toxicity: High

concentrations of solvents like

DMSO can be toxic to cells.

Solution: Ensure the final

DMSO concentration is low

(e.g., <0.5%) and is consistent

in all wells, including controls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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